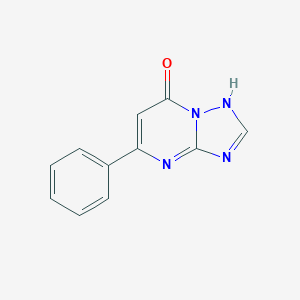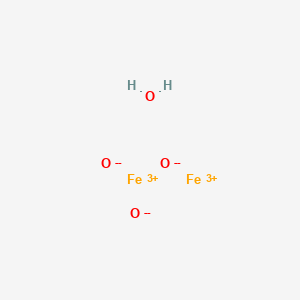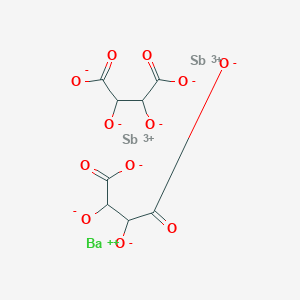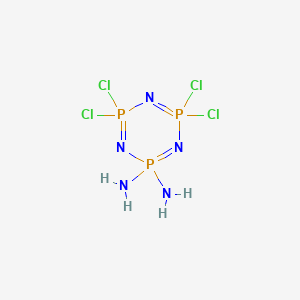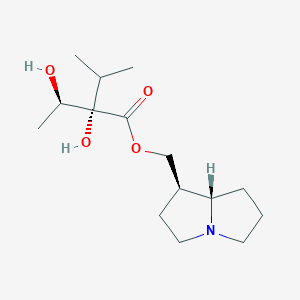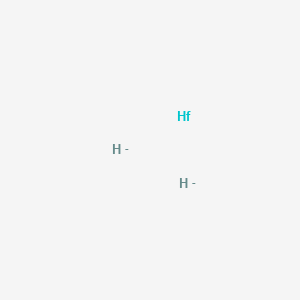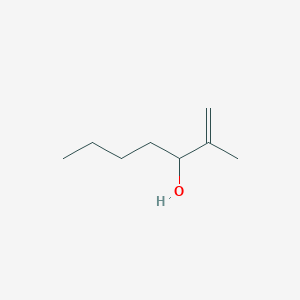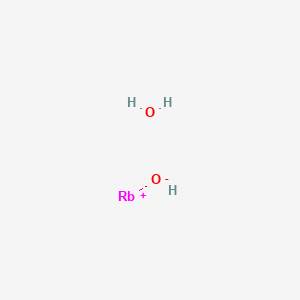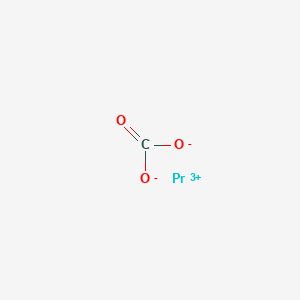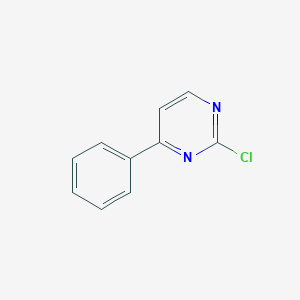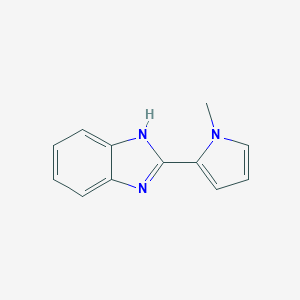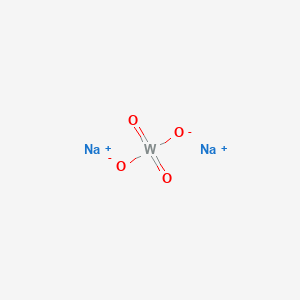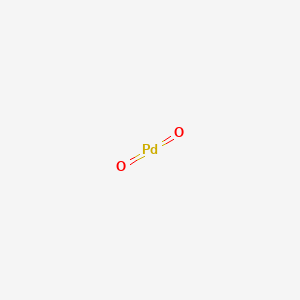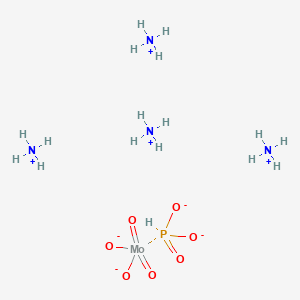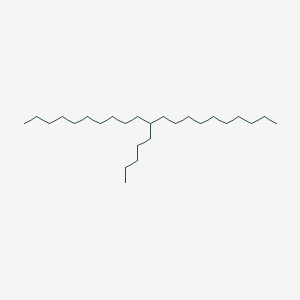
Heneicosane, 11-pentyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heneicosane, 11-pentyl- is a long-chain hydrocarbon that belongs to the family of alkanes. It is a colorless, odorless, and non-polar compound that is commonly found in plants and insects. Heneicosane, 11-pentyl- has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of Heneicosane, 11-pentyl- is not fully understood. However, it has been suggested that the compound exerts its effects by interacting with various receptors and enzymes in the body. For example, Heneicosane, 11-pentyl- has been shown to interact with the cannabinoid receptors in the brain, which are involved in pain sensation and inflammation.
Biochemische Und Physiologische Effekte
Heneicosane, 11-pentyl- has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound has antioxidant, anti-inflammatory, and analgesic properties. In vivo studies have shown that Heneicosane, 11-pentyl- can reduce pain and inflammation in animal models of arthritis and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Heneicosane, 11-pentyl- has several advantages for lab experiments. It is a non-toxic and non-polar compound that is easy to handle and store. It is also readily available and can be synthesized using simple methods. However, the compound has some limitations, such as its low solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of Heneicosane, 11-pentyl-. One area of research is the development of new methods for the synthesis of the compound, which could lead to more efficient and cost-effective production. Another area of research is the investigation of the compound's potential applications in the treatment of various diseases, such as cancer and arthritis. Additionally, the study of the compound's mechanism of action could lead to the development of new drugs that target specific receptors and enzymes in the body.
Synthesemethoden
Heneicosane, 11-pentyl- can be synthesized through various methods. One of the most common methods is the extraction of the compound from natural sources such as plants and insects. Another method involves the chemical synthesis of the compound using various reagents and catalysts. The most widely used method for the synthesis of Heneicosane, 11-pentyl- is the reduction of the corresponding carboxylic acid using lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Heneicosane, 11-pentyl- has been extensively studied for its potential applications in various fields such as agriculture, medicine, and industry. In agriculture, Heneicosane, 11-pentyl- has been found to have insecticidal properties and can be used as a natural pesticide. In medicine, Heneicosane, 11-pentyl- has been shown to have anti-inflammatory and analgesic properties and can be used in the treatment of various diseases such as arthritis and cancer. In industry, Heneicosane, 11-pentyl- can be used as a lubricant and a surfactant.
Eigenschaften
CAS-Nummer |
14739-72-1 |
|---|---|
Produktname |
Heneicosane, 11-pentyl- |
Molekularformel |
C26H54 |
Molekulargewicht |
366.7 g/mol |
IUPAC-Name |
11-pentylhenicosane |
InChI |
InChI=1S/C26H54/c1-4-7-10-12-14-16-18-21-24-26(23-20-9-6-3)25-22-19-17-15-13-11-8-5-2/h26H,4-25H2,1-3H3 |
InChI-Schlüssel |
MSKKJKLPGKYANX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(CCCCC)CCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCC(CCCCC)CCCCCCCCCC |
Andere CAS-Nummern |
14739-72-1 |
Synonyme |
11-Pentylhenicosane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



